Thionazin-oxon
Overview
Description
Thionazin-oxon is an organophosphate compound with the molecular formula C8H13N2O4P. It is a derivative of thionazin, an organophosphate pesticide known for its use in agricultural settings. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function, making it a potent neurotoxin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionazin-oxon can be synthesized through the oxidation of thionazin. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the oxon derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various degradation products.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form less toxic compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Various oxon derivatives.
Hydrolysis Products: Less toxic phosphoric acid derivatives.
Substitution Products: Compounds with substituted phosphate groups.
Scientific Research Applications
Thionazin-oxon has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and degradation.
Biology: Employed in research to understand the effects of acetylcholinesterase inhibition on nerve function.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Utilized in the development of pesticides and insecticides due to its potent neurotoxic effects.
Mechanism of Action
Thionazin-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive.
Comparison with Similar Compounds
Thionazin: The parent compound, also an organophosphate pesticide.
Parathion: Another organophosphate pesticide with similar acetylcholinesterase inhibitory properties.
Malathion: A less toxic organophosphate pesticide used in various agricultural applications.
Uniqueness of Thionazin-oxon: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Compared to its parent compound thionazin, this compound is more reactive and exhibits stronger neurotoxic effects. This makes it a valuable compound for studying the mechanisms of organophosphate toxicity and developing effective antidotes.
Properties
IUPAC Name |
diethyl pyrazin-2-yl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWESVGJAXCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042519 | |
Record name | Zinophos O-analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-55-9 | |
Record name | Thionazin-oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinophos O-analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIONAZIN-OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M238N5SSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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